molecular formula C22H15N5OS B11560418 N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-1-amine

N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-1-amine

Cat. No.: B11560418
M. Wt: 397.5 g/mol
InChI Key: RYLUOBRVRWSCHD-UHFFFAOYSA-N
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Description

N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-1-amine is a complex organic compound that features a tetrazole ring, a furan ring, and a naphthalene moiety. The presence of these diverse functional groups makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-1-amine typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The tetrazole and furan rings are then coupled using a suitable linker, often involving a thiol group to form the sulfanyl linkage.

    Final Assembly: The naphthalene moiety is introduced in the final step, often through a condensation reaction with the furan-tetrazole intermediate.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-1-amine can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, catalysts like Pd/C, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions but often include oxidized or reduced forms of the original compound.

Scientific Research Applications

N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s tetrazole ring is known for its bioisosteric properties, making it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor antagonists.

    Materials Science: The unique electronic properties of the furan and naphthalene rings make this compound useful in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study various biological pathways, given its ability to interact with multiple molecular targets.

Mechanism of Action

The mechanism of action of N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. The furan and naphthalene rings contribute to the compound’s overall stability and ability to penetrate cell membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives, such as:

    5-Phenyl-1H-tetrazole: Known for its use in pharmaceuticals as a bioisostere for carboxylic acids.

    2-(1H-Tetrazol-5-yl)thiophene: Another tetrazole derivative with applications in materials science.

    Naphthalene-1-amine derivatives: These compounds are often studied for their electronic properties and potential use in organic electronics.

N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-1-amine stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C22H15N5OS

Molecular Weight

397.5 g/mol

IUPAC Name

N-naphthalen-1-yl-1-[5-(1-phenyltetrazol-5-yl)sulfanylfuran-2-yl]methanimine

InChI

InChI=1S/C22H15N5OS/c1-2-9-17(10-3-1)27-22(24-25-26-27)29-21-14-13-18(28-21)15-23-20-12-6-8-16-7-4-5-11-19(16)20/h1-15H

InChI Key

RYLUOBRVRWSCHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=CC=C(O3)C=NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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